molecular formula C23H27N3O4 B2534215 N-(3,4-dimethoxyphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide CAS No. 1775408-74-6

N-(3,4-dimethoxyphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide

Cat. No. B2534215
CAS RN: 1775408-74-6
M. Wt: 409.486
InChI Key: YIGJARRBTSYGFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethoxyphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide is a useful research compound. Its molecular formula is C23H27N3O4 and its molecular weight is 409.486. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Cytotoxic Activity

The synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, including structures similar to N-(3,4-dimethoxyphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide, has been explored for their cytotoxic activities. These compounds were found to exhibit potent cytotoxic effects against various cancer cell lines, including murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cells. Some derivatives showed IC50 values less than 10 nM, indicating high potency. Moreover, a few compounds demonstrated curative effects against subcutaneous colon 38 tumors in mouse models at low dosages, highlighting their potential as anticancer agents (Deady et al., 2003).

Antimicrobial and Antitumor Properties

Compounds with the quinazoline backbone have been synthesized and tested for their biological properties. Notably, derivatives of 5-methyl-5-ethyl-4-oxobenzo[h]quinazolines, which share structural similarities with this compound, have shown significant antitumor and anti-monoamine oxidase (MAO) activities. These findings suggest a broad spectrum of potential therapeutic applications for such compounds, ranging from cancer treatment to neurological disorders (Markosyan et al., 2006).

Hypotensive Activity

Research on octahydroquinazoline derivatives structurally related to this compound has revealed compounds with significant hypotensive effects. These effects are attributed to their α1-blocking activity, akin to the clinically used drug prazosin. This research opens up possibilities for the development of new antihypertensive drugs with improved efficacy and safety profiles (El-Sabbagh et al., 2010).

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-5-methyl-12-oxo-5a,6,7,8,9,10-hexahydroazepino[2,1-b]quinazoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4/c1-25-18-13-15(22(27)24-16-9-11-19(29-2)20(14-16)30-3)8-10-17(18)23(28)26-12-6-4-5-7-21(25)26/h8-11,13-14,21H,4-7,12H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIGJARRBTSYGFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCCCCN2C(=O)C3=C1C=C(C=C3)C(=O)NC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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